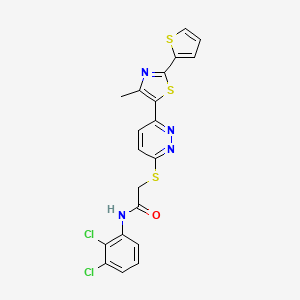
1-(2-chloropyridin-3-yl)sulfonyl-N-phenylmethoxypiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloropyridin-3-yl)sulfonyl-N-phenylmethoxypiperidine-4-carboxamide, also known as CP-544326, is a synthetic compound that has been gaining attention in the field of scientific research due to its potential therapeutic applications.
科学的研究の応用
Metabolism and Disposition Studies
Research on similar compounds to 1-(2-chloropyridin-3-yl)sulfonyl-N-phenylmethoxypiperidine-4-carboxamide has focused on understanding their metabolism and disposition within the human body. For instance, studies on N-[3-fluoro-4-[2-(propylamino)ethoxy]phenyl]-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide, a potent subtype-selective partial agonist at the γ-aminobutyric acid type A receptor complex, revealed insights into the metabolic pathways and excretion patterns in humans. This research is crucial for the development of new pharmacological agents, as it helps predict human pharmacokinetics and potential interaction with other substances (Shaffer et al., 2008).
Environmental Exposure and Repellent Efficacy
Further, investigations into environmental exposure to pesticides, including organophosphorus and pyrethroid compounds, provide a broader context for the applications of chemical compounds in public health and safety. This type of research highlights the significance of understanding the impact of chemical compounds on human health and the environment, which can inform regulatory policies and practices (Babina et al., 2012).
Additionally, the development of new synthetic arthropod repellents, such as optically active (1S, 2′S)-2-methylpiperidinyl-3-cyclohexen-1-carboxamide (SS220), and their comparison with existing repellents like Deet and Bayrepel against mosquito species, illustrates the potential for chemical compounds in contributing to public health interventions against arthropod-borne diseases (Klun et al., 2003).
Inhibition of Volatile Sulfur Compounds
The efficacy of zinc, chlorhexidine, and cetylpyridinium chloride in inhibiting the production of volatile sulfur compounds (VSCs) provides insights into potential applications in oral health and hygiene. Understanding the dose-response effects of these agents on VSC production can lead to improved treatments for conditions like halitosis, enhancing quality of life (Young et al., 2003).
特性
IUPAC Name |
1-(2-chloropyridin-3-yl)sulfonyl-N-phenylmethoxypiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S/c19-17-16(7-4-10-20-17)27(24,25)22-11-8-15(9-12-22)18(23)21-26-13-14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKAHTFAWWMXDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NOCC2=CC=CC=C2)S(=O)(=O)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

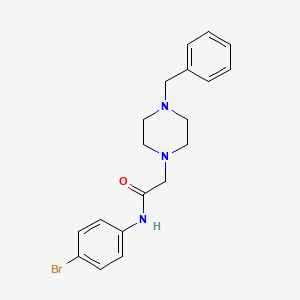
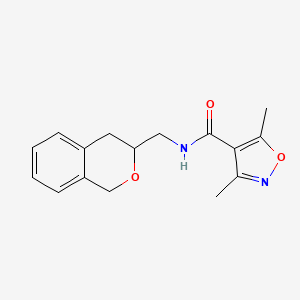
![(4Z)-4-[(3,5-dimethoxyphenyl)imino]-N-(2-methoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2422087.png)
![2-(4-nitrobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2422091.png)
![N-(3-methoxyphenyl)-2-[8-{[(4-methylphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2422092.png)
![3-(2-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B2422095.png)
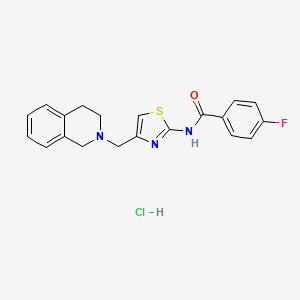
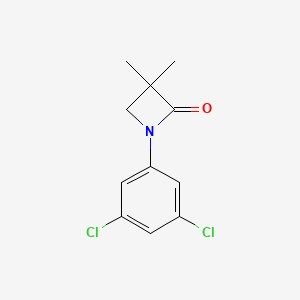
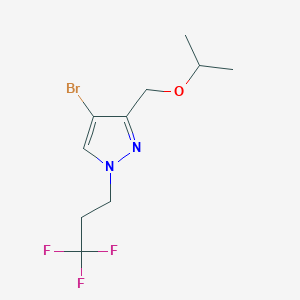
![6-[2-amino-5-(2-bromophenoxy)-1H-pyrimidin-6-ylidene]-3-ethoxy-1-cyclohexa-2,4-dienone](/img/structure/B2422099.png)
![N-(3,4-dimethoxyphenethyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2422100.png)
![2-Amino-2-[3-nitro-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2422101.png)
